molecular formula C12H10N2O B1613657 5-(3-Cyanophenyl)-5-oxovaleronitrile CAS No. 898767-60-7

5-(3-Cyanophenyl)-5-oxovaleronitrile

Cat. No.: B1613657
CAS No.: 898767-60-7
M. Wt: 198.22 g/mol
InChI Key: YNEOODHLLFNBGN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the aromatic ring and the nitrile groups, which could impact its chemical properties and reactivity. The presence of both electron-withdrawing (nitrile) and electron-donating (phenyl) groups could also influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of nitrile groups could increase its polarity, influencing its solubility and boiling point .

Scientific Research Applications

Synthesis and Catalysis

  • Synthesis of Complex Molecules : The utility of cyanophenyl derivatives in synthesizing complex molecules has been demonstrated through the preparation of novel iron(II) and cobalt(II) phthalocyanine complexes. These complexes, characterized by spectroscopic methods, have been employed as catalysts for the oxidation of cyclohexene, showcasing their potential in synthetic chemistry and catalysis (E. Saka et al., 2013).

Material Science and Photophysics

  • Advanced Material Applications : Research on silicon-based oxynitride and nitride phosphors for white LEDs highlights the significance of compounds like 5-(3-Cyanophenyl)-5-oxovaleronitrile in the development of new luminescent materials. These compounds contribute to a broad excitation band and enable the absorption of blue-to-green light, which is crucial for enhancing the performance of white LEDs (R. Xie & N. Hirosaki, 2007).

Organic Electronics

  • Organic Light Emitting Devices (OLEDs) : The synthesis and characterization of donor-π-acceptor (D-π-A)-type fluorophores, incorporating cyano groups as acceptors, exemplify the application of cyanophenyl derivatives in organic electronics. These compounds exhibit aggregation-enhanced emission (AEE) features and have been utilized in high-performance OLEDs, demonstrating their versatility as both highly efficient nondoped emitters and excellent hosts (Chao Wu et al., 2017).

Biochemical Applications

  • Visualization of Actively Respiring Bacteria : The use of redox dyes, such as 5-cyano-2,3-ditolyl tetrazolium chloride (CTC), for the direct visualization of actively respiring bacteria, underscores the broader biochemical applications of cyanophenyl derivatives. These compounds facilitate the enumeration of metabolic active bacteria in environmental samples, contributing to microbiological research and environmental monitoring (G. Rodriguez et al., 1992).

Future Directions

The future research directions would depend on the potential applications of this compound. For instance, if it shows promising biological activity, it could be further studied as a potential drug .

Properties

IUPAC Name

3-(4-cyanobutanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-7-2-1-6-12(15)11-5-3-4-10(8-11)9-14/h3-5,8H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEOODHLLFNBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642231
Record name 3-(4-Cyanobutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-60-7
Record name 3-(4-Cyanobutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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